molecular formula C15H21NO4 B6170797 4-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid CAS No. 203453-83-2

4-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid

Cat. No.: B6170797
CAS No.: 203453-83-2
M. Wt: 279.3
InChI Key:
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Description

4-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino group attached via a propyl linker. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propyl Linker: The protected amino group is then reacted with 3-bromopropylamine to form the propyl linker.

    Attachment to Benzoic Acid: The resulting intermediate is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.

    Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: Commonly use reagents like DCC and DMAP in solvents such as dichloromethane or dimethylformamide (DMF).

    Substitution Reactions: Often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Hydrolysis: Produces the free amino derivative.

    Coupling Reactions: Forms amide-linked products.

    Substitution Reactions: Yields substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Peptide Synthesis: Acts as a building block for the synthesis of peptides and peptidomimetics.

    Material Science: Utilized in the development of novel materials with specific functional properties.

    Bioconjugation: Employed in the conjugation of biomolecules for various biological studies.

Mechanism of Action

The mechanism of action of 4-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid largely depends on its use in specific applications. For instance, in peptide synthesis, it acts as a protecting group for amino acids, preventing unwanted side reactions during peptide bond formation. The tert-butoxycarbonyl group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)benzoic acid
  • 4-[(tert-butoxycarbonyl)amino]methylbenzoic acid
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

4-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid is unique due to its specific structural features, which allow for versatile applications in organic synthesis and medicinal chemistry. Its ability to act as a protecting group for amino acids and its reactivity in coupling reactions make it a valuable compound in various research fields.

Properties

CAS No.

203453-83-2

Molecular Formula

C15H21NO4

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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